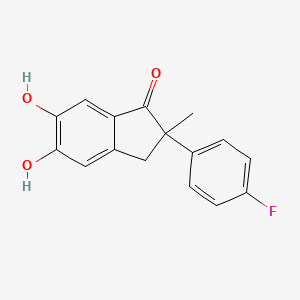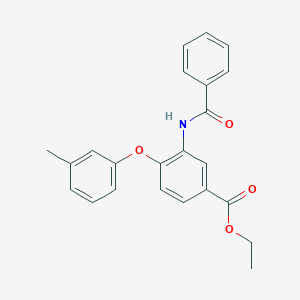
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-methoxyethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2,2-dichloro-1-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the following steps:
Preparation of 2,2-dichloro-1-methoxyethanol: This intermediate can be synthesized by the reaction of methanol with 2,2-dichloroethanol in the presence of an acid catalyst.
Reaction with 4-methoxybenzene: The intermediate is then reacted with 4-methoxybenzene in the presence of a base catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro group to a single chlorine or hydrogen.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of mono-chlorinated or dechlorinated products.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
- 1-(2,2-Dichloro-1-methoxyethyl)benzene
- 1-(2,2-Dichloro-1-methoxyethyl)-2-methoxybenzene
- 1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene
Uniqueness: 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
82772-49-4 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
1-(2,2-dichloro-1-methoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6,9-10H,1-2H3 |
Clé InChI |
HPOYKYKGRHKYTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
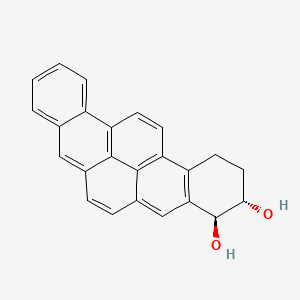
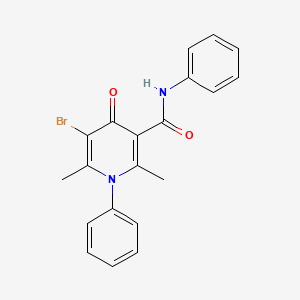
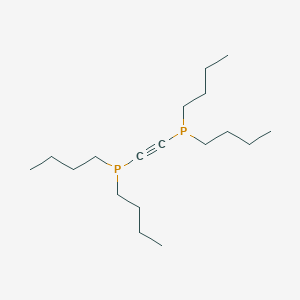
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
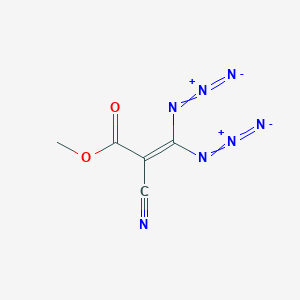
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

